alpha-Hydroxytamoxifen alpha-Hydroxytamoxifen
Brand Name: Vulcanchem
CAS No.: 97151-02-5
VCID: VC0013999
InChI: InChI=1S/C26H29NO2/c1-20(28)25(21-10-6-4-7-11-21)26(22-12-8-5-9-13-22)23-14-16-24(17-15-23)29-19-18-27(2)3/h4-17,20,28H,18-19H2,1-3H3/b26-25-
SMILES: CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)O
Molecular Formula: C26H29NO2
Molecular Weight: 387.5 g/mol

alpha-Hydroxytamoxifen

CAS No.: 97151-02-5

VCID: VC0013999

Molecular Formula: C26H29NO2

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

alpha-Hydroxytamoxifen - 97151-02-5

Description

Alpha-hydroxytamoxifen is a metabolite of tamoxifen, a widely used nonsteroidal antiestrogenic drug for the treatment of estrogen receptor-dependent breast cancer . Tamoxifen's effectiveness in extending remission and survival from primary breast cancer has made it a common chemotherapeutic agent . However, its use is associated with an increased risk of endometrial cancer in some patients . Alpha-hydroxytamoxifen has been identified as a key factor in this increased risk, due to its ability to react with DNA in the absence of metabolizing enzymes, leading to the formation of DNA adducts .

Research indicates that the formation of alpha-hydroxytamoxifen is catalyzed predominantly by CYP3A in humans . Studies involving rat liver microsomes have shown that the rate of alpha-hydroxytamoxifen formation varies among species, with rats exhibiting a higher rate compared to mice and humans . Further investigations into the stereoisomers of alpha-hydroxytamoxifen have revealed that they interact differently with hydroxysteroid sulfotransferases, enzymes involved in the metabolism of steroids and some xenobiotic compounds . For instance, the E-(+)-alpha-hydroxytamoxifen isomer is a substrate for rat STa, while other isomers act as inhibitors . In contrast, all enantiomers of alpha-hydroxytamoxifen are substrates for the human SULT2A1 enzyme .

While alpha-hydroxytamoxifen can be genotoxic through sulphonation, glucuronidation may represent a detoxification pathway . Another tamoxifen analogue, toremifene, along with raloxifene, a benzothiophene, are selective estrogen receptor modulators (SERMs) that may prevent osteoporosis and breast cancer .

CAS No. 97151-02-5
Product Name alpha-Hydroxytamoxifen
Molecular Formula C26H29NO2
Molecular Weight 387.5 g/mol
IUPAC Name (E)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol
Standard InChI InChI=1S/C26H29NO2/c1-20(28)25(21-10-6-4-7-11-21)26(22-12-8-5-9-13-22)23-14-16-24(17-15-23)29-19-18-27(2)3/h4-17,20,28H,18-19H2,1-3H3/b26-25-
Standard InChIKey BPHFBQJMFWCHGH-QPLCGJKRSA-N
SMILES CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)O
Canonical SMILES CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)O
Appearance Assay:≥98%A crystalline solid
Synonyms (βE)-β-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]-α-methyl-_x000B_benzeneethanol;
PubChem Compound 3036580
Last Modified Apr 15 2024

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